(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine
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Overview
Description
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by a butan-1-amine backbone with a methyl group at the third position and a 2-methylphenyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-methyl-1-(2-methylphenyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methyl-1-(2-methylphenyl)butan-1-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate the reduction process. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halogen atoms, followed by nucleophilic substitution with the amine.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives and subsequent substituted products.
Scientific Research Applications
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (1R)-3-methyl-1-(2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- (1R)-3-methyl-1-phenylbutan-1-amine
- (1R)-3-methyl-1-(4-methylphenyl)butan-1-amine
- (1R)-3-methyl-1-(2-chlorophenyl)butan-1-amine
Uniqueness
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H19N |
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Molecular Weight |
177.29 g/mol |
IUPAC Name |
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3/t12-/m1/s1 |
InChI Key |
JLSPINKVLBVMGK-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CC(C)C)N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(C)C)N |
Origin of Product |
United States |
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